molecular formula C19H22ClN5O2 B2522969 9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-65-4

9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2522969
CAS RN: 877616-65-4
M. Wt: 387.87
InChI Key: MPVFVTRQSVBMOO-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest . They are used on several therapeutic targets and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde . The resulting compound is then reduced to its corresponding 6-amino analogue using Raney Ni in DMF .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are a type of N-heterocycles, which are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines can include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, is a nitrogen-containing heterocyclic compound . It has a wide range of biological activities related to its scaffold .

Scientific Research Applications

These findings suggest that CPP could be applied in optoelectronic devices due to its superior NLO properties .

Crystal Engineering

CPP’s crystallographic properties could be relevant for:

Shkir, M., AlFaify, S., Arora, M., Ganesh, V., Abbas, H., & Yahia, I. S. (2018). A first principles study of key electronic, optical, second and third order nonlinear optical properties of 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: a novel D-π-A type chalcone derivative. Journal of Computational Electronics, 17(1), 9–20. Link

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its biological target . Some of the most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Future Directions

The pyrido[2,3-d]pyrimidine structure is an attractive scaffold for drug discovery research . Future research could focus on designing and synthesizing new leads to treat various diseases .

properties

IUPAC Name

9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(8-5-9-24(15)18)14-7-4-6-13(20)10-14/h4,6-7,10,12H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVFVTRQSVBMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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